molecular formula C9H10ClN3 B8744168 3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine

3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine

Katalognummer: B8744168
Molekulargewicht: 195.65 g/mol
InChI-Schlüssel: GENZDJCQESAEFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 3,6-dihydro-1(2H)-pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,6-dichloropyridazine
  • 3,6-dihydro-1(2H)-pyridinylpyridazine
  • 5-chloro-6-phenylpyridazin-3(2H)-one

Uniqueness

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H10ClN3

Molekulargewicht

195.65 g/mol

IUPAC-Name

3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine

InChI

InChI=1S/C9H10ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h1-2,4-5H,3,6-7H2

InChI-Schlüssel

GENZDJCQESAEFU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC=C1)C2=NN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.